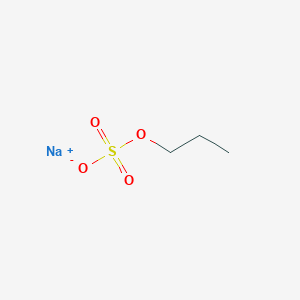

sodium;propyl sulfate

説明

Sodium propyl sulfate (C₃H₇SO₄Na) is an organosulfate compound comprising a propyl alkyl chain (three carbons) linked to a hydrophilic sulfate group, neutralized by a sodium cation. It is synthesized via sulfation of 1-propanol, often catalyzed by sulfuric acid, followed by neutralization with sodium hydroxide . This compound has garnered attention in atmospheric chemistry due to its role as a secondary organic aerosol (SOA) component, where its hygroscopic properties influence water uptake, cloud formation, and atmospheric residence time . Unlike longer-chain alkyl sulfates (e.g., sodium dodecyl sulfate, SDS), sodium propyl sulfate exhibits moderate solubility and surfactant activity, making it suitable for niche industrial applications such as emulsifiers or stabilizers in formulations requiring intermediate hydrophobicity .

特性

IUPAC Name |

sodium;propyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHCOJSZSZWUIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;propyl sulfate involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:

Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.

Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of sodium;propyl sulfate is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This often involves:

Batch Processing: Large quantities of the starting materials are processed in batches to produce the compound.

Continuous Flow Processing: This method allows for continuous production, which can be more efficient and scalable.

化学反応の分析

Types of Reactions

sodium;propyl sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

sodium;propyl sulfate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: sodium;propyl sulfate is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of sodium;propyl sulfate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

類似化合物との比較

Sodium Alkyl Sulfates

Sodium alkyl sulfates vary in physicochemical properties based on alkyl chain length (Table 1). Key comparisons include:

- Its hygroscopic growth at 85% relative humidity (RH) is moderate, though less studied than longer chains .

Sodium Ethyl Sulfate (C₂):

Similar to sodium propyl sulfate in water uptake behavior but with slightly higher solubility due to reduced hydrophobicity. Both compounds exhibit gradual deliquescence in aerosols, contrasting with abrupt phase transitions in sodium chloride mixtures .- Sodium Propyl Sulfate (C₃): Balances moderate solubility and surfactant activity.

Sodium Octyl Sulfate (C₈, SOS) and Sodium Dodecyl Sulfate (C₁₂, SDS):

Longer chains reduce solubility but enhance surfactant power. SDS, a ubiquitous detergent, forms micelles at lower concentrations but shows negligible hygroscopic growth due to its high hydrophobicity .

Table 1. Comparative Properties of Sodium Alkyl Sulfates

| Compound | Alkyl Chain Length | Solubility | Hygroscopic Growth (85% RH) | Key Applications |

|---|---|---|---|---|

| Sodium Methyl Sulfate | 1 | Very High | Moderate | Aerosol research |

| Sodium Ethyl Sulfate | 2 | High | Moderate | Aerosols, surfactants |

| Sodium Propyl Sulfate | 3 | Moderate | Significant | Aerosols, niche surfactants |

| Sodium Octyl Sulfate | 8 | Low | Low | Emulsions, detergents |

| Sodium Dodecyl Sulfate | 12 | Very Low | Negligible | Detergents, pharmaceuticals |

Potassium Organosulfates

Potassium salts, such as glycolic acid sulfate and hydroxyacetone sulfate, exhibit distinct deliquescence behavior compared to sodium salts. Sodium propyl sulfate’s gradual water uptake contrasts with potassium organosulfates, which may form crystalline hydrates at specific RH levels. The sodium cation’s smaller ionic radius and higher solubility enhance water interaction, making sodium salts more hygroscopic than potassium analogues .

Other Sulfonates and Sulfates

- Sodium Dodecylbenzenesulfonate (SDBS):

Incorporates an aromatic ring, increasing hydrophobicity and stability. SDBS is less biodegradable than linear alkyl sulfates like sodium propyl sulfate, posing environmental concerns . - Sodium Polystyrene Sulfonate (SPS): A polymeric sulfate used medically for ion exchange. Unlike small alkyl sulfates, SPS’s high molecular weight limits aerosol relevance but highlights the diversity of sulfate applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。